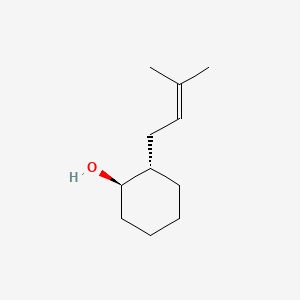
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol: is an organic compound with a unique structure that includes a cyclohexane ring substituted with a 3-methylbut-2-enyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with 3-methylbut-2-enyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to facilitate the hydrogenation steps, ensuring efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to a cyclohexane derivative using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: (1R,2S)-2-(3-methylbut-2-enyl)cyclohexanone.
Reduction: (1R,2S)-2-(3-methylbut-2-enyl)cyclohexane.
Substitution: (1R,2S)-2-(3-methylbut-2-enyl)cyclohexyl chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the specificity of enzymes.
Medicine
precursor for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the fragrance industry due to its pleasant odor. It is also employed in the production of specialty chemicals and polymers .
Wirkmechanismus
The mechanism by which (1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexane ring provides a hydrophobic environment that can interact with lipid membranes or hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexanone: The oxidized form of the compound.
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexane: The fully reduced form.
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexyl chloride: The substituted form.
Uniqueness
What sets (1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol apart from its similar compounds is the presence of the hydroxyl group, which imparts unique reactivity and biological activity . This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
54363-09-6 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
(1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h7,10-12H,3-6,8H2,1-2H3/t10-,11+/m0/s1 |
InChI-Schlüssel |
BAYFJXSKCKAWPW-WDEREUQCSA-N |
Isomerische SMILES |
CC(=CC[C@@H]1CCCC[C@H]1O)C |
Kanonische SMILES |
CC(=CCC1CCCCC1O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



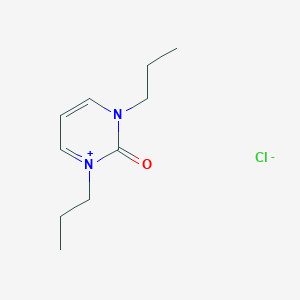
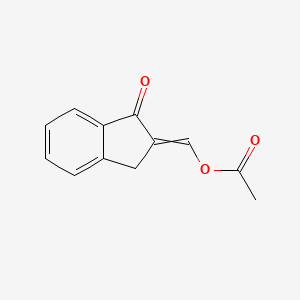

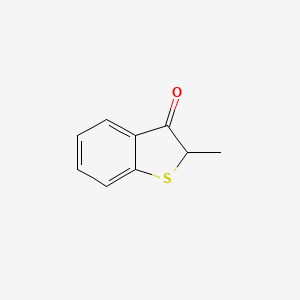
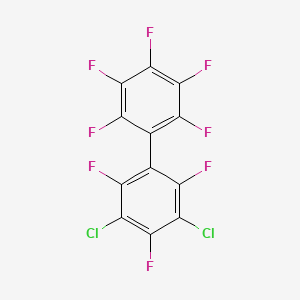
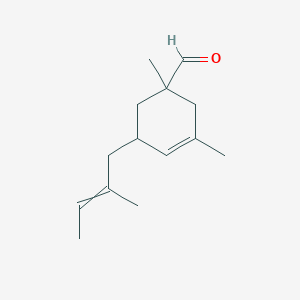

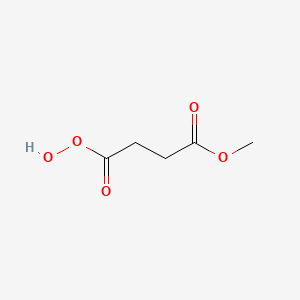

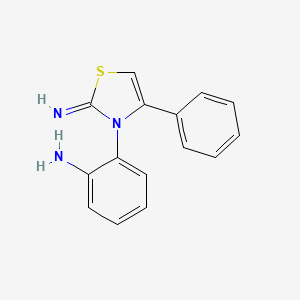
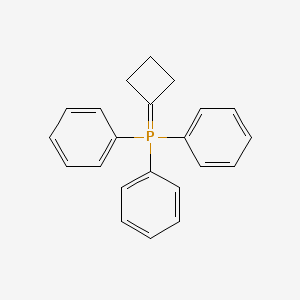

![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
